molecular formula C11H13BrOS2 B14073223 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14073223
M. Wt: 305.3 g/mol
InChI Key: TXAHFPWFXOBWAZ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure featuring a bromine atom, a propanone group, and two methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical properties and reactivity.

    1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.

Uniqueness

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. These groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

TXAHFPWFXOBWAZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCBr)SC

Origin of Product

United States

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